molecular formula C18H20O4 B14606371 4-Methoxyphenyl 4-butoxybenzoate CAS No. 60127-36-8

4-Methoxyphenyl 4-butoxybenzoate

Katalognummer: B14606371
CAS-Nummer: 60127-36-8
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: GOOWVBBDDIHPFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenyl 4-butoxybenzoate is an organic compound with the molecular formula C18H18O4. It is a type of ester formed from the reaction between 4-methoxyphenol and 4-butoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-butoxybenzoate typically involves the esterification reaction between 4-methoxyphenol and 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 4-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 4-butoxybenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.

    4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate: Similar ester structure but with a different alkoxy group.

    4-Methoxyphenyl 4-butoxybenzyl alcohol: Similar structure but with an alcohol group instead of an ester.

Uniqueness

4-Methoxyphenyl 4-butoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its methoxy and butoxy groups contribute to its solubility and reactivity, making it suitable for various applications in research and industry .

Eigenschaften

CAS-Nummer

60127-36-8

Molekularformel

C18H20O4

Molekulargewicht

300.3 g/mol

IUPAC-Name

(4-methoxyphenyl) 4-butoxybenzoate

InChI

InChI=1S/C18H20O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h5-12H,3-4,13H2,1-2H3

InChI-Schlüssel

GOOWVBBDDIHPFV-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.